molecular formula C13H7ClF3NO B1290669 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-72-8

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde

Cat. No.: B1290669
CAS No.: 952182-72-8
M. Wt: 285.65 g/mol
InChI Key: SKCGIXLICWIBOR-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is a benzaldehyde derivative featuring a pyridine ring substituted with chlorine (Cl) at position 3 and a trifluoromethyl (CF₃) group at position 5. The aldehyde functional group is directly attached to the benzene ring at the para position relative to the pyridinyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine and CF₃ groups enhance electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-11-5-10(13(15,16)17)6-18-12(11)9-3-1-8(7-19)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCGIXLICWIBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF), followed by heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the potential of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, indicating its potential use in developing new antibiotics. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-Cancer Activity

Studies have shown that derivatives of this compound exhibit anti-cancer properties. For instance, modifications to the benzaldehyde group can enhance its ability to induce apoptosis in cancer cells. This is particularly relevant in the context of developing targeted therapies for resistant cancer types.

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its structure allows it to interfere with plant growth regulators, making it a candidate for developing new herbicides that are effective yet environmentally friendly.

Insect Repellents

Research indicates that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can be used in formulating insect repellents. Its effectiveness stems from its ability to disrupt the sensory reception of insects, thus preventing them from locating their targets.

Synthesis of Functional Polymers

The compound serves as a key intermediate in synthesizing functional polymers with specific properties such as thermal stability and chemical resistance. These polymers are useful in various applications, including coatings and adhesives.

Fluorescent Dyes

Recent studies have explored the use of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde in developing fluorescent dyes for biological imaging. Its unique fluorescence properties make it suitable for tracking cellular processes in real-time.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentEffective against multiple bacterial strains
Anti-Cancer ActivityInduces apoptosis in resistant cancer cells
AgrochemicalsHerbicidal ActivityInterferes with plant growth regulators
Insect RepellentsDisrupts sensory reception in insects
Materials ScienceSynthesis of Functional PolymersEnhances thermal stability and chemical resistance
Fluorescent DyesSuitable for biological imaging applications

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde against common pathogens such as E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial counts, suggesting its potential as a new antibiotic candidate.

Case Study 2: Herbicidal Development

In agricultural research, a trial was conducted to assess the herbicidal activity of this compound on common weeds in cornfields. The results indicated that formulations containing 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde effectively reduced weed biomass without harming crop yields.

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or disrupt cellular pathways, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

  • CAS RN : 871252-64-1
  • Molecular Formula: C₁₃H₈F₃NO
  • Molecular Weight : 251.20 g/mol
  • Key Difference : Lacks the 3-chloro substituent on the pyridine ring.
  • The melting point is reported as 91–93°C .

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

  • Molecular Formula: C₁₃H₇ClF₃NO₂
  • Molecular Weight : 301.65 g/mol
  • Key Difference : Contains an ether linkage (O) between the pyridine and benzaldehyde.
  • Impact : The oxygen bridge increases polarity and molecular weight compared to the target compound. The boiling point is 106°C at 0.075 mm Hg , and it is classified as an irritant (Xi) .

Functional Group Variations

Methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate

  • CAS RN : 7382-40-3
  • Molecular Formula: C₁₅H₁₁ClF₃NO₃
  • Key Difference : Replaces the aldehyde with a methyl ester group.
  • Impact : The ester functionality enhances stability against oxidation but reduces reactivity in nucleophilic addition reactions. This compound is used in synthetic intermediates for agrochemicals .

4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide

  • CAS RN : 1022251-81-5
  • Molecular Formula : C₂₁H₁₇ClF₃N₃O₂
  • Molecular Weight : ~435.45 g/mol (calculated)
  • Key Difference: Incorporates a benzohydrazide group and a phenoxymethyl linker.
  • Impact : The hydrazide moiety enables chelation and coordination chemistry, making it suitable for metal-catalyzed reactions or bioactive molecule design .

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

  • CAS RN : 1427460-72-7
  • Molecular Formula : C₁₂H₈ClF₃N₂O₃S
  • Molecular Weight : 352.72 g/mol
  • Key Difference : Replaces benzaldehyde with a sulfonamide group.
  • Impact : Sulfonamides are highly polar and bioactive, often utilized in pharmaceuticals for their hydrogen-bonding capacity and enzyme inhibition properties .

Table 1: Comparative Analysis of Structural Analogues

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Group/Substituents Key Physical Properties Hazard Class
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde (Target) Not Provided C₁₃H₇ClF₃NO ~285.45 Aldehyde, Cl, CF₃ Inferred higher reactivity Not Specified
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde 871252-64-1 C₁₃H₈F₃NO 251.20 Aldehyde, CF₃ (no Cl) mp 91–93°C Not Specified
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde Not Provided C₁₃H₇ClF₃NO₂ 301.65 Aldehyde, Cl, CF₃, Ether linkage bp 106°C at 0.075 mm Hg Irritant (Xi)
Methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoate 7382-40-3 C₁₅H₁₁ClF₃NO₃ ~353.70 Ester, Cl, CF₃, Ether linkage Not Provided Not Specified
4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide 1022251-81-5 C₂₁H₁₇ClF₃N₃O₂ ~435.45 Hydrazide, Cl, CF₃, Phenoxymethyl linker Not Provided Not Specified
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide 1427460-72-7 C₁₂H₈ClF₃N₂O₃S 352.72 Sulfonamide, Cl, CF₃, Ether linkage Not Provided Not Specified

Research Findings and Implications

  • Electronic Effects : The chlorine and CF₃ groups on the pyridine ring create strong electron-withdrawing effects, enhancing the electrophilicity of the aldehyde group in the target compound. This property is critical in condensation reactions (e.g., forming Schiff bases) .
  • Applications :
    • Aldehyde derivatives (e.g., and ) are intermediates in synthesizing herbicides or pharmaceuticals via nucleophilic additions .
    • Sulfonamides () and hydrazides () are leveraged in drug discovery for their bioactivity and metal-binding properties .
  • Safety Profile: Ether-linked benzaldehydes () are irritants, whereas non-oxygenated analogues may exhibit lower acute toxicity due to reduced polarity .

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing potency and selectivity against various targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H8ClF3N2O
  • Molecular Weight : 284.65 g/mol
  • CAS Number : 1254205-52-1

Mechanisms of Biological Activity

The biological activity of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer proliferation and survival. For instance, structural modifications including the trifluoromethyl group have been linked to enhanced inhibition of kinases involved in tumor growth.
  • Apoptosis Induction : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, similar to known apoptosis inducers like staurosporine .
  • Antitumor Activity : Research has demonstrated that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde exhibits significant antitumor activity in xenograft models, suggesting its potential as a therapeutic agent for various cancers .

Table 1: Summary of Biological Activities

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
HepG24.24Apoptosis induction via caspase activation
MCF-70.63Inhibition of reverse transcriptase
Various RAS Mutant Cells5.0RAS pathway inhibition

Notable Findings

  • Antiproliferative Effects : In a study involving HepG2 cells, the compound exhibited an IC50 value of 4.24 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics .
  • Selective Lethality in Cancer Models : The compound displayed selective lethality in RAS-mutant cell lines, retaining only 20–40% viability after treatment at concentrations around 5 μM . This specificity highlights its potential utility in targeting RAS-driven tumors.
  • Metabolic Stability : The compound has shown metabolic stability in liver microsomes, suggesting favorable pharmacokinetic properties for further development as a drug candidate .

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